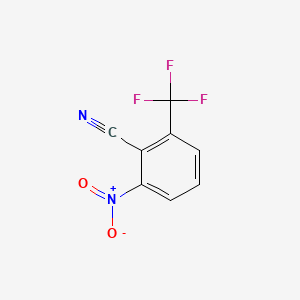

2-Nitro-6-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZJMLWYQLTJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745374 | |

| Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-80-7 | |

| Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitro-6-(trifluoromethyl)benzonitrile chemical properties

An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, reactivity, and applications of this compound. This document is structured to provide not just data, but also expert insights into the practical application and causality behind its chemical behavior.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring substituted with three powerful electron-withdrawing groups—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN)—endows it with unique reactivity and makes it a valuable intermediate. The strategic placement of these groups at positions 1, 2, and 6 creates a sterically hindered and electronically distinct environment, influencing its role as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]

The trifluoromethyl group is particularly notable for its ability to enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and bioavailability.[3][4] Similarly, the nitrile group is a well-established pharmacophore and a versatile synthetic handle.[5] This guide will delve into the core chemical characteristics of this molecule, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely published. The following table consolidates available data and provides predicted properties based on the analysis of its constituent functional groups and structurally similar compounds.

Table 1: Core Physicochemical Properties

| Property | Data | Source/Rationale |

| CAS Number | 1227581-80-7 | [1] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Based on related substituted benzonitriles. |

| Melting Point | Not available | Data for the related isomer 2-Fluoro-6-(trifluoromethyl)benzonitrile is 28 °C, suggesting a potentially low melting point solid.[6] |

| Boiling Point | Not available | Expected to be high due to polarity and molecular weight. |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Acetone, Acetonitrile) and poorly soluble in water. | General solubility for polar, non-ionic organic compounds. |

| Density | Not available | The density of the related 2-Fluoro-6-(trifluoromethyl)benzonitrile is 1.37 g/mL.[7] |

Spectroscopic Characterization: An Expert's View

For unambiguous identification, a multi-technique spectroscopic approach is essential. Below are the anticipated spectral characteristics for this compound.

-

¹H NMR Spectroscopy : The aromatic region would display a complex multiplet system for the three adjacent protons on the benzene ring. Due to the strong electron-withdrawing effects of all three substituents, these protons would be significantly deshielded, appearing at high chemical shifts (likely in the δ 7.8-8.5 ppm range).

-

¹³C NMR Spectroscopy : The spectrum would be characterized by signals for eight distinct carbons. The carbon of the nitrile group (-C≡N) would appear around δ 115-120 ppm. The carbon attached to the trifluoromethyl group would be visible as a quartet due to C-F coupling, with a chemical shift influenced by the strong electronegativity of fluorine. Aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being highly deshielded.[8]

-

¹⁹F NMR Spectroscopy : A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be characteristic of an aromatic trifluoromethyl group, typically in the range of δ -60 to -65 ppm relative to CFCl₃.[8]

-

Infrared (IR) Spectroscopy : Key diagnostic absorption bands would confirm the presence of the functional groups:

-

C≡N (Nitrile) stretch : A sharp, medium-intensity band around 2230 cm⁻¹.

-

N-O (Nitro) asymmetric stretch : A strong band around 1530 cm⁻¹.

-

N-O (Nitro) symmetric stretch : A strong band around 1350 cm⁻¹.

-

C-F (Trifluoromethyl) stretches : Strong, broad absorptions in the 1300-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 216. The fragmentation pattern would likely involve the loss of NO₂, CN, and fluorine atoms.

Synthesis and Chemical Reactivity

The synthetic utility and reactive profile of this compound are dictated by the interplay of its three powerful electron-withdrawing substituents.

Synthetic Pathways

While specific, optimized protocols for this compound are proprietary or scarce in open literature, its synthesis can be logically approached via nucleophilic aromatic substitution (SₙAr) reactions on a suitably activated precursor. A plausible synthetic strategy is outlined below.

Caption: Plausible SₙAr synthesis of this compound.

Experimental Protocol: A Generalized Approach

-

Vessel Preparation : To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the precursor, 2-Chloro-6-nitrobenzotrifluoride.

-

Reagent Addition : Add a metal cyanide salt (e.g., cuprous cyanide or sodium cyanide) and a high-boiling polar aprotic solvent like DMF or DMSO. The use of cuprous cyanide often facilitates the displacement of aryl halides in what is known as the Rosenmund-von Braun reaction.

-

Reaction Conditions : Heat the reaction mixture under a nitrogen atmosphere. The temperature and reaction time will need to be optimized, but temperatures in the range of 100-160°C are typical for such SₙAr reactions.[9][10]

-

Workup and Purification : After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid can then be filtered, washed, and purified by recrystallization or column chromatography.

Causality: The nitro and trifluoromethyl groups strongly activate the aromatic ring for nucleophilic attack, making the displacement of a leaving group (like a halogen) at an adjacent position by a cyanide nucleophile a feasible synthetic route.

Reactivity Profile

The molecule's reactivity is centered on the functional groups and the highly electron-deficient aromatic ring.

Caption: Key reaction pathways for this compound.

-

Reduction of the Nitro Group : This is one of the most valuable transformations. The nitro group can be selectively reduced to an amine using various standard conditions (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with metals like Sn, Fe, or Zn in acidic media, or SnCl₂). The resulting 2-amino-6-(trifluoromethyl)benzonitrile is a versatile intermediate for constructing heterocyclic systems common in pharmaceuticals.

-

Transformations of the Nitrile Group : The nitrile group offers a gateway to other functional groups.

-

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, under controlled conditions, a primary amide.

-

Reduction : The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄ or via catalytic hydrogenation.

-

-

Aromatic Ring Reactivity : The benzene ring is heavily deactivated by the three electron-withdrawing groups, making electrophilic aromatic substitution (e.g., nitration, halogenation) extremely difficult. Conversely, it is highly activated for further nucleophilic aromatic substitution, although displacing the existing NO₂, CF₃, or CN groups would require harsh conditions.

Applications in Research and Industry

The unique structural and electronic properties of this compound make it a strategic intermediate in several high-value chemical industries.

-

Agrochemicals : This compound serves as a key building block in the synthesis of modern herbicides and insecticides.[1][2] The trifluoromethyl and nitro functionalities are common toxophores that contribute to the biological activity of the final active ingredients by targeting specific enzymes or receptors in pests and weeds.

-

Pharmaceuticals and Drug Development : In medicinal chemistry, this molecule is an attractive starting material. The reduction of the nitro group to an amine provides a nucleophilic handle for building more complex drug scaffolds. Benzonitrile derivatives are known to act as kinase inhibitors and have been explored for antiviral and antimicrobial applications.[6] The presence of the CF₃ group is highly desirable for improving the pharmacokinetic profile of a drug candidate.[6]

-

Materials Science : Fluorinated aromatic compounds are used in the development of advanced materials, including polymers, liquid crystals, and coatings, due to their enhanced thermal stability and chemical resistance.[6]

Safety, Handling, and Storage

Table 2: Hazard and Precautionary Summary

| Category | Information |

| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[12][13] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Avoid breathing dust/fumes. Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases. |

| First Aid | Inhalation : Move person to fresh air.[11] Skin Contact : Wash off immediately with plenty of soap and water.[11] Eye Contact : Rinse cautiously with water for several minutes.[11] Ingestion : Rinse mouth and seek immediate medical attention.[11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |

Conclusion

This compound is a specialty chemical intermediate with a rich and versatile reactivity profile. The convergence of three potent electron-withdrawing groups on a single aromatic ring creates a platform for complex molecular synthesis. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for any scientist aiming to leverage its synthetic potential in the fields of drug discovery, agrochemical development, and materials science.

References

- This compound. MySkinRecipes. [Link]

- Supporting Information for a scientific article providing NMR d

- This compound Product Page. MySkinRecipes. [Link]

- US Patent 5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile...

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, NIH. [Link]

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic pathways to 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The strategic placement of the nitro, trifluoromethyl, and nitrile groups on the benzene ring imparts unique reactivity, making this molecule a valuable building block in medicinal and materials chemistry. This document will delve into the two most practical and scientifically robust methods for its synthesis: the Sandmeyer reaction of 2-amino-6-nitrobenzotrifluoride and the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-nitrobenzotrifluoride.

Section 1: Strategic Importance of this compound

The inherent electronic properties of this compound make it a versatile precursor. The potent electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly activates the aromatic ring towards nucleophilic attack. This heightened reactivity allows for the facile displacement of substituents, providing a gateway to a diverse array of complex molecular architectures. Furthermore, the nitrile (-CN) functionality serves as a valuable synthetic handle, readily convertible to amines, carboxylic acids, and other functional groups.

Section 2: Synthesis Pathway I: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles.[2][3] This pathway commences with the diazotization of an appropriate aniline precursor, followed by a copper-catalyzed cyanation.

Mechanistic Overview

The Sandmeyer reaction proceeds via a free radical mechanism.[3] The key steps are:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This transformation converts the amino group into an excellent leaving group (N₂).

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Nucleophilic Attack and Re-aromatization: The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Starting Material: 2-Amino-6-nitrobenzotrifluoride

The logical precursor for this pathway is 2-amino-6-nitrobenzotrifluoride (also known as 2-nitro-6-(trifluoromethyl)aniline). This starting material is commercially available from various chemical suppliers, making this route industrially viable.[4]

Experimental Protocol: Sandmeyer Cyanation

This protocol is adapted from established general procedures for the Sandmeyer reaction.[5][6]

Step A: Diazotization of 2-Amino-6-nitrobenzotrifluoride

-

In a well-ventilated fume hood, dissolve 2-amino-6-nitrobenzotrifluoride (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

-

Cool the resulting solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step B: Copper-Catalyzed Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium or potassium cyanide.

-

Cool this cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

Step C: Work-up and Purification

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water and a dilute sodium hydroxide solution to remove any phenolic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization.

Causality in Experimental Choices

-

Low Temperature: The diazotization step is performed at low temperatures to prevent the premature decomposition of the thermally unstable diazonium salt, which could lead to the formation of undesired phenol byproducts.[6]

-

Acidic Conditions: The strong acid is essential for the in situ generation of nitrous acid from sodium nitrite.

-

Copper(I) Catalyst: Copper(I) salts are crucial for facilitating the single electron transfer that initiates the radical mechanism of the Sandmeyer reaction.[6]

Visualization of the Sandmeyer Pathway

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Section 3: Synthesis Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings.[7] The presence of both a nitro and a trifluoromethyl group ortho and para to a leaving group significantly activates the ring for SNAr.

Mechanistic Overview

The SNAr reaction proceeds through a two-step addition-elimination mechanism:[8]

-

Nucleophilic Attack: The cyanide nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., a halide ion).

Starting Material: 2-Chloro-6-nitrobenzotrifluoride

A suitable precursor for this pathway is 2-chloro-6-nitrobenzotrifluoride. This compound is commercially available, providing a direct entry point for this synthesis.

Experimental Protocol: SNAr Cyanation

This protocol is based on established methods for the cyanation of activated aryl halides.[9][10]

Method A: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-6-nitrobenzotrifluoride (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

-

Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

-

Heat the reaction mixture to a temperature typically ranging from 120-160 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or ammonia to complex with the copper salts.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Method B: Palladium-Catalyzed Cyanation

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand) and a cyanide source (e.g., zinc cyanide).[11][12]

-

Add a solution of 2-chloro-6-nitrobenzotrifluoride (1.0 eq) in a degassed solvent (e.g., DMF, DMA, or toluene).

-

Heat the reaction mixture to the optimized temperature (typically 80-120 °C).

-

Monitor the reaction until completion.

-

Cool the reaction, filter off the catalyst, and partition the mixture between an organic solvent and water.

-

Separate the organic layer, wash, dry, and concentrate.

-

Purify the product as described above.

Causality in Experimental Choices

-

Aprotic Polar Solvents: Solvents like DMF and DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

-

Inert Atmosphere: For palladium-catalyzed reactions, an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Cyanide Source: While alkali metal cyanides are effective, zinc cyanide is often preferred in palladium-catalyzed reactions due to its lower toxicity and ability to mitigate catalyst inhibition.[12]

Visualization of the SNAr Pathway

Caption: SNAr pathway for the synthesis of this compound.

Section 4: Comparative Analysis of Synthesis Pathways

| Feature | Sandmeyer Reaction | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material | 2-Amino-6-nitrobenzotrifluoride | 2-Chloro-6-nitrobenzotrifluoride |

| Key Reagents | Sodium nitrite, HCl, Copper(I) cyanide | Cyanide source (e.g., CuCN, Zn(CN)₂), Catalyst (for Pd-catalyzed) |

| Reaction Conditions | Low temperature (0-5 °C) for diazotization | Elevated temperatures (80-160 °C) |

| Advantages | Well-established, reliable for aniline conversion | Direct displacement, often high yielding for activated substrates |

| Disadvantages | Thermally unstable diazonium intermediate, potential for side reactions | High temperatures, potential for catalyst poisoning (Pd) |

Section 5: Conclusion

Both the Sandmeyer reaction and nucleophilic aromatic substitution offer viable and effective pathways for the synthesis of this compound. The choice of method will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount for the efficient and strategic production of this valuable chemical intermediate.

References

- BenchChem. (2025).

- Wikipedia. (2023). Sandmeyer reaction.

- Chemistry LibreTexts. (2023). 16.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- National Center for Biotechnology Information. (2023). Recent trends in the chemistry of Sandmeyer reaction: a review.

- AK Scientific, Inc. (2026). 2-Amino-6-fluoro-3-nitrobenzotrifluoride.

- BenchChem. (2025).

- Alfa Chemistry. (n.d.). amino nitrobenzotrifluoride suppliers USA.

- MySkinRecipes. (n.d.). This compound.

- Journal of Chemical Research, Synopses. (1998).

- Master's Thesis, University of Waterloo. (2018).

- Wikipedia. (2023). Sandmeyer reaction.

- Rajendra, M. A., et al. (2020).

- Fisher Scientific. (n.d.). 5-Amino-2-nitrobenzotrifluoride 98.0+%, TCI America™.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)

- Google Patents. (1985). Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.

- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.

- Journal of Chemical Research, Synopses. (1998).

- Taylor & Francis. (2023).

- Google Patents. (1988). Process for producing meta-aminobenzotrifluoride.

- Google Patents. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

- Jin, J., et al. (2012). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate.

- Google Patents. (1985). Preparation of chlorobenzotrifluoride compounds.

- Matrix Scientific. (n.d.). 2-Amino-6-fluoro-3-nitrobenzonitrile.

- Amerigo Scientific. (n.d.). 2-Chloro-5-nitrobenzotrifluoride (97%).

- Yuan-Ye Bio. (n.d.). 3-Fluoro-2-(trifluoromethyl)aniline;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.

- ResearchGate. (2020).

- Shodhganga. (n.d.). Chapter 1.

- Chemistry LibreTexts. (2023). 16.

- Liu, W., & Stahl, S. S. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(36), 11654–11657.

- Google Patents. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- National Center for Biotechnology Information. (2021).

- ChemRxiv. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzotrifluoride 97%.

- ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.

- Google Patents. (2000). Process for preparing trifluoromethylanilines.

- CUSABIO. (n.d.). 2-chloro-5-nitrobenzotrifluoride suppliers USA.

- Royal Society of Chemistry. (2019).

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzotrifluoride 97%.

- National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- Manchester Organics. (n.d.). 2-Chloro-6-methylbenzotrifluoride.

- Chemistry Stack Exchange. (2018).

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. amino nitrobenzotrifluoride suppliers USA [americanchemicalsuppliers.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile (CAS Number: 1227581-80-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Nitro-6-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of complex organic molecules. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its synthesis, characterization, reactivity, and potential applications, particularly in the agrochemical and pharmaceutical industries.

Introduction and Core Molecular Attributes

This compound is a highly functionalized aromatic compound, characterized by the presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN) on a benzene ring. This unique combination of electron-withdrawing groups results in a highly electrophilic aromatic system, dictating its reactivity and utility as a versatile building block in organic synthesis.[1]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1227581-80-7 | [2] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [2] |

| Molecular Weight | 216.12 g/mol | [2] |

| Appearance | Typically an off-white to pale yellow solid | General observation |

| Storage | 2-8°C, dry environment | [2] |

The strategic placement of these functional groups makes it a valuable precursor for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.[2]

Synthesis of this compound: A Mechanistic Approach

While specific, peer-reviewed synthetic protocols for this compound are not widely published, a plausible and efficient route can be designed based on well-established principles of nucleophilic aromatic substitution (SNAᵣ).

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical approach involves the reaction of a suitable 1-halo-2-nitro-6-(trifluoromethyl)benzene with a cyanide source. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide leaving group.[3][4]

Fig. 1: Proposed synthesis via SNAᵣ.

Causality Behind Experimental Choices:

-

Starting Material: A 1-halo-2-nitro-6-(trifluoromethyl)benzene is chosen because the ortho and para positioning of the strong electron-withdrawing nitro and trifluoromethyl groups significantly lowers the electron density of the carbon atom attached to the halogen, making it highly susceptible to nucleophilic attack.[3] A fluoro or chloro substituent is generally preferred as a leaving group in SNAᵣ reactions.

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the cyanide salt and effectively solvate the cation without interfering with the nucleophilicity of the cyanide anion.

-

Temperature: The reaction is typically heated to overcome the activation energy for the formation of the Meisenheimer complex, a key intermediate in the SNAᵣ mechanism.[5]

Hypothetical Step-by-Step Experimental Protocol

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-chloro-2-nitro-6-(trifluoromethyl)benzene (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Addition of Cyanide: Add sodium cyanide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three aromatic protons. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro, trifluoromethyl, and nitrile groups. Based on data from similar compounds, the aromatic region would likely exhibit a complex multiplet or distinct signals between δ 7.5 and 8.5 ppm.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Key expected signals include:

-

The carbon of the nitrile group (-CN) around δ 115-120 ppm.

-

The carbon of the trifluoromethyl group (-CF₃) as a quartet due to C-F coupling.

-

Aromatic carbons at varying downfield shifts, with those directly attached to the electron-withdrawing groups being the most deshielded.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, likely in the range of δ -60 to -65 ppm, which is characteristic for a trifluoromethyl group attached to an aromatic ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

-C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.[7]

-

-NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretches, typically around 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

-

C-F stretches: Strong absorptions in the fingerprint region, usually between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 216. Fragmentation may involve the loss of NO₂, CN, or F.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its three functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Fig. 2: Key transformations.

Reduction of the Nitro Group

A key transformation is the selective reduction of the nitro group to an amine, yielding 2-amino-6-(trifluoromethyl)benzonitrile. This reaction opens up a vast array of subsequent synthetic possibilities, as the resulting amino group can be further functionalized.

Self-Validating Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a hydrogenation vessel, suspend palladium on carbon (5-10 mol%) in a suitable solvent like ethanol or ethyl acetate.

-

Reaction: Add this compound (1.0 eq) to the suspension.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi) while stirring vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-(trifluoromethyl)benzonitrile, which can be purified by recrystallization or column chromatography.

Causality: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of catalyst and solvent is crucial to ensure the selective reduction of the nitro group without affecting the nitrile or trifluoromethyl groups.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-nitro-6-(trifluoromethyl)benzoic acid. This transformation provides another handle for further molecular elaboration, such as esterification or amide bond formation.

Applications in Drug Discovery and Agrochemicals

While specific, named end-products derived from this compound are not extensively documented in public literature, its structural motifs are highly relevant in modern medicinal and agricultural chemistry.[2]

-

Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[8] The amino-benzonitrile scaffold, obtained after reduction of the nitro group, is a common feature in many biologically active compounds.

-

Agrochemicals: Many modern herbicides and insecticides contain trifluoromethylated aromatic rings. The reactivity of this intermediate allows for the construction of complex molecules that can target specific enzymes or receptors in pests.[2]

The utility of this compound lies in its ability to serve as a scaffold for building more complex molecules with desired biological activities.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of three strong electron-withdrawing groups, make it an ideal substrate for a variety of chemical transformations. While detailed experimental data is not widely available, its synthesis, characterization, and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers and developers looking to utilize this versatile building block in the creation of novel and complex molecules for the pharmaceutical and agrochemical industries.

References

- MySkinRecipes. This compound.

- Supporting Information for a relevant chemical synthesis publication.

- EASTFINE. Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Wikipedia. Nucleophilic aromatic substitution.

- Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound.

- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case.

- BMRB. bmse000284 Benzonitrile.

- PubMed. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...

- Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.

- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

- ResearchGate. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile.

- MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.

- Google Patents. US4277344A - Interfacially synthesized reverse osmosis membrane.

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

- PubMed. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.

- achat. CAS 778-94-9 | 2-Nitro-4-(trifluoromethyl)benzonitrile.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- UNSW Sydney. Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab.

- NIH. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene.

- Speck & Burke. Spectrum Two FT-IR Spectrometer.

- IIT. Spectrum Two FTIR - Materials Characterization.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Nitro-5-(trifluoromethyl)benzonitrile(16499-52-8) 1H NMR spectrum [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jelsciences.com [jelsciences.com]

- 8. nbinno.com [nbinno.com]

physical and chemical properties of 2-Nitro-6-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile

Introduction: A Trifecta of Functionality for Advanced Synthesis

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This unique arrangement of electron-withdrawing moieties imparts significant reactivity and makes it a valuable building block, particularly in the agrochemical and pharmaceutical industries.[1][2]

The trifluoromethyl group is a well-established bioisostere for various functional groups in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates.[3][4] The nitro group, also a common feature in bioactive molecules, strongly influences the electronic properties of the aromatic ring.[5] The nitrile group provides a versatile handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The combined presence of these groups makes this compound a subject of interest for researchers and drug development professionals seeking to construct novel, high-value compounds.[1][6]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its core properties can be compiled from supplier data and predicted based on its structural analogues. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.

| Property | Data | Reference |

| CAS Number | 1227581-80-7 | [1] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | [1][7] |

| Storage Conditions | Store at 2-8°C, dry | [1] |

| MDL Number | MFCD16606330 | [1][7] |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions.

-

¹³C NMR: Signals would include those for the aromatic carbons, the nitrile carbon (δ ~115 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, δ ~123 ppm).[8]

-

¹⁹F NMR: A sharp singlet is anticipated around δ -60 to -65 ppm, characteristic of a CF₃ group on an aromatic ring.[8]

-

IR Spectroscopy: Key vibrational bands would include a strong C≡N stretch (approx. 2220-2260 cm⁻¹), and strong N-O stretches for the nitro group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).[3]

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most logical and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the high electrophilicity of an aromatic ring substituted with multiple strong electron-withdrawing groups. The nitro and trifluoromethyl groups strongly activate the ring, facilitating the displacement of a leaving group (typically a halogen) by a nucleophile.

A plausible precursor would be 2-chloro-1-nitro-3-(trifluoromethyl)benzene . The reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), would yield the desired product. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the cyanide salt, leaving a "naked" and highly reactive cyanide anion for the nucleophilic attack.

Caption: Proposed synthesis workflow for this compound via SₙAr.

Reactivity and Application in Drug Discovery

The chemical behavior of this compound is dictated by the interplay of its functional groups, making it a versatile intermediate.

-

Electrophilic Aromatic Ring: The potent electron-withdrawing nature of the -NO₂, -CF₃, and -CN groups renders the aromatic ring highly electron-deficient. This deactivation makes it resistant to electrophilic substitution but exceptionally primed for further nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group under specific conditions.

-

Nitrile Group Transformations: The cyano group is a gateway to other critical functionalities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This introduces a key nucleophilic and basic site into the molecule, opening up a vast array of subsequent derivatization possibilities.

These reactive handles make the molecule an attractive scaffold in drug discovery. Benzonitrile derivatives are known to act as kinase inhibitors and can interact with various biological targets.[6] The introduction of a 2-amino-6-(trifluoromethyl)benzoyl moiety, accessible through the reduction of the nitro group, can be incorporated into larger molecules to target specific enzymes or receptors.

Caption: Relationship between structural features and applications.

Experimental Protocol: Synthesis

The following protocol is a representative, field-proven methodology adapted from procedures for analogous compounds.[9][10] All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

1. Materials:

-

2-Chloro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Toluene

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

2. Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-1-nitro-3-(trifluoromethyl)benzene and anhydrous DMSO (approx. 5 mL per 1 g of starting material).

-

Begin stirring the solution under a nitrogen atmosphere.

-

Carefully add sodium cyanide to the mixture in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care.

-

Heat the reaction mixture to 80-90°C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a separatory funnel containing deionized water (approx. 4 times the volume of DMSO used).

-

Extract the aqueous layer three times with toluene.

-

Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3. Purification:

-

The resulting crude product can be purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7][11]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[12] Wear protective gloves, clothing, and eye/face protection.[13] Wash hands and any exposed skin thoroughly after handling.[12] Avoid breathing dust and fumes.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up and away from incompatible materials.[7][13]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[11][12][13]

Conclusion

This compound stands out as a specialty chemical with significant potential. Its dense functionalization provides a robust platform for synthetic chemists to build molecular complexity. The strategic combination of nitro, trifluoromethyl, and nitrile groups creates a unique electronic and reactive profile, making it an invaluable intermediate for developing next-generation agrochemicals and pioneering new scaffolds for drug discovery. A thorough understanding of its properties, synthesis, and handling is paramount for safely and effectively harnessing its synthetic utility.

References

- This compound. MySkinRecipes. [Link]

- US Patent 5478963A: 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

- EP Patent 0425743A1: Process for the production of ortho-nitrobenzonitriles.

- Supporting Information for a scientific article.

- Safety D

- This compound. MySkinRecipes. [Link]

- Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.

- Synthesis method of p-trifluoromethyl benzonitrile compound.

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applic

- Safety Data Sheet for a rel

- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

- Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- m-(Trifluoromethyl)nitrobenzene. PubChem. [Link]

- 2-Methyl-5-nitrobenzonitrile.

- Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. achmem.com [achmem.com]

- 8. rsc.org [rsc.org]

- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

2-Nitro-6-(trifluoromethyl)benzonitrile structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-Nitro-6-(trifluoromethyl)benzonitrile

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of various agrochemicals, such as herbicides and insecticides, and has applications in the development of novel pharmaceutical agents.[1] The precise arrangement of its electron-withdrawing groups—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN)—on the benzene ring dictates its reactivity and, consequently, its utility in complex molecular synthesis.[1] An unambiguous structural elucidation is paramount for quality control, reaction monitoring, and ensuring the desired biological activity of its downstream products.

This guide provides a comprehensive, technically-grounded overview of the analytical methodologies employed for the complete structural characterization of this compound. We will delve into the principles of spectroscopic and crystallographic techniques, explaining the causality behind experimental choices and interpreting the resulting data. The protocols described herein are designed as self-validating systems, integrating multiple analytical techniques to build an unassailable structural confirmation.

Molecular Identity and Physicochemical Properties

The initial step in any structural analysis is to confirm the basic properties of the compound. This foundational data provides the context for all subsequent spectroscopic and crystallographic investigations.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

| CAS Number | 1227581-80-7 | [1] |

| Appearance | White to light yellow crystalline powder (typical) | [2] |

| Storage | 2-8°C, dry environment | [1] |

Core Structural Analysis Workflow

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural analysis, providing detailed information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.

Expertise & Causality: The substitution pattern on the benzene ring (1,2,3-trisubstituted) results in a complex splitting pattern for the aromatic protons. The strong electron-withdrawing nature of all three substituents (-NO₂, -CF₃, -CN) will shift the aromatic protons significantly downfield.

¹H NMR Spectroscopy

-

Expected Spectrum: The aromatic region (typically δ 7.5-8.5 ppm) will show signals corresponding to the three protons on the benzene ring. Due to their proximity and coupling, these protons will likely appear as a complex multiplet or as distinct doublets and triplets. For a related compound, 2-(trifluoromethyl)benzonitrile, the aromatic protons appear in the δ 7.68-7.86 ppm range.[3] The presence of the additional nitro group is expected to shift these signals further downfield.

¹³C NMR Spectroscopy

-

Expected Spectrum: A total of 8 distinct carbon signals are expected.

-

Aromatic Carbons: Six signals for the benzene ring carbons. The carbons directly attached to the electron-withdrawing substituents (C1, C2, C6) will be significantly deshielded.

-

Nitrile Carbon (-C≡N): A characteristic signal around δ 115-120 ppm.[3]

-

Trifluoromethyl Carbon (-CF₃): This signal will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), typically in the δ 120-130 ppm range. For 2-(trifluoromethyl)benzonitrile, this carbon appears as a quartet at δ 122.5 ppm (J = 272 Hz).[3]

-

¹⁹F NMR Spectroscopy

-

Expected Spectrum: This is a simple yet definitive experiment. The three equivalent fluorine atoms of the -CF₃ group will produce a sharp singlet. For similar aromatic trifluoromethyl compounds, this signal typically appears between δ -60 and -65 ppm.[3] The absence of any coupling indicates that there are no adjacent protons or other fluorine atoms.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3] Use standard acquisition parameters, ensuring sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: The presence of three highly polar functional groups will result in a distinctive IR spectrum with strong, sharp absorption bands. This makes IR an excellent technique for quick identity confirmation.

Expected Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | [2] |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | [4] |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | [4] |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1200 (strong, broad) | [2] |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | [5] |

| Aromatic Ring | C-H Stretch | > 3000 | [5] |

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Expertise & Causality: The molecule's structure, with its robust aromatic core and distinct functional groups, will lead to predictable fragmentation pathways under electron ionization (EI) conditions. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental formula, a self-validating step that leaves no ambiguity.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (216.12).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of stable neutral fragments or radicals:

-

[M - NO₂]⁺: Loss of the nitro group (m/z 170).

-

[M - CN]⁺: Loss of the nitrile group (m/z 190).

-

[M - CF₃]⁺: Loss of the trifluoromethyl group (m/z 147).

-

-

High-Resolution MS (HRMS): This technique can measure the mass-to-charge ratio to several decimal places, allowing for the unequivocal determination of the elemental formula. For C₈H₃F₃N₂O₂, the expected exact mass is 216.0146.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Separation: The GC will separate the compound from any potential impurities. A suitable temperature program should be used to ensure the compound elutes as a sharp peak.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight) and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the measured mass with the theoretical mass.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide evidence of connectivity, single-crystal X-ray diffraction provides definitive, unambiguous proof of the three-dimensional structure.[6] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8]

Expertise & Causality: Obtaining a single crystal of sufficient quality is the most critical and often most challenging step. The quality of the crystal directly determines the resolution and accuracy of the final structure. The analysis reveals not only the molecular structure but also how the molecules pack in the crystal lattice, which can be influenced by intermolecular forces.[7] For instance, in the crystal structure of 3-nitrobenzonitrile, molecules are arranged in π-stacked columns.[7]

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The process should be slow and undisturbed to allow for the formation of well-ordered crystals.

-

Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.[7]

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, reducing thermal motion and improving data quality.

-

Structure Solution and Refinement: Collect the diffraction data and use specialized software to solve and refine the crystal structure. This computational process generates a 3D model of the electron density, from which the atomic positions, bond lengths, and angles are determined.

Conclusion

The structural analysis of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. Infrared spectroscopy offers a rapid fingerprint of the key functional groups. Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for mapping the precise connectivity of the molecular framework. Finally, single-crystal X-ray diffraction, when feasible, delivers the ultimate, unambiguous 3D structure. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a complete and confident structural characterization, ensuring the quality and integrity of this vital chemical intermediate.

References

- MySkinRecipes. This compound.

- Supporting Information for a relevant chemical synthesis study.

- African Rock Art. 3-(Trifluoromethyl)benzonitrile.

- BenchChem. Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.

- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.

- Digital Commons@ETSU. Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.

- National Institute of Standards and Technology (NIST). Benzonitrile - the NIST WebBook.

- National Institutes of Health (NIH). 3-Nitrobenzonitrile - PMC.

- Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

Sources

A Spectroscopic and Structural Elucidation Guide to 2-Nitro-6-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Nitro-6-(trifluoromethyl)benzonitrile (CAS No. 1227581-80-7). As a key intermediate in the synthesis of advanced agricultural chemicals and novel fluorinated organic compounds, definitive methods for its structural confirmation and purity assessment are critical for researchers and drug development professionals.[1] This document outlines the theoretical and practical aspects of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating data from structurally analogous compounds and first-principle spectroscopic theory, this guide serves as a foundational reference for the identification, characterization, and quality control of this important synthetic building block.

Introduction and Molecular Overview

This compound is a highly functionalized aromatic compound featuring three distinct and strongly electron-withdrawing groups: a nitro (-NO₂) group, a trifluoromethyl (-CF₃) group, and a nitrile (-C≡N) group. This unique electronic profile makes it a valuable precursor in complex organic syntheses.[1]

The molecular formula is C₈H₃F₃N₂O₂, corresponding to a molecular weight of 216.12 g/mol .[1][2] The strategic placement of the substituents creates a sterically hindered and electron-deficient aromatic system, which dictates its reactivity and provides a unique spectroscopic fingerprint. This guide aims to deconstruct this fingerprint to facilitate unambiguous characterization in a research or industrial setting.

Molecular Structure and Atom Numbering

The structural analysis and subsequent spectral assignments in this guide will refer to the atom numbering scheme presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Recommended Analytical Workflow

For reliable characterization, a multi-technique approach is essential. The following workflow ensures that both the core structure and purity are confirmed. This process is self-validating, as the orthogonal data from NMR, IR, and MS must converge to support the proposed structure.

Caption: Recommended workflow for the synthesis, purification, and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The analysis is broken down by nucleus type, with predicted chemical shifts justified by data from analogous compounds.

Standard Experimental Protocol

A standard protocol for NMR analysis would involve dissolving approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[3][4] Spectra should be acquired on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The powerful electron-withdrawing nature of all three substituents will shift these protons significantly downfield. For comparison, the aromatic protons of 1-nitro-2-(trifluoromethyl)benzene appear between δ 7.73 and 7.88 ppm.[3] The addition of the ortho-nitrile group is expected to push these signals further, likely beyond δ 8.0 ppm.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Rationale |

| ~8.4 - 8.6 ppm | Triplet (t) | ~8.0 Hz | H4 | Coupled to both H3 and H5. Located between two meta-substituents. |

| ~8.2 - 8.4 ppm | Doublet of doublets (dd) | ~8.0, 1.0 Hz | H5 | Coupled to H4 (ortho) and likely a small long-range coupling to the CF₃ group. |

| ~8.1 - 8.3 ppm | Doublet of doublets (dd) | ~8.0, 1.0 Hz | H3 | Coupled to H4 (ortho) and potentially a small long-range coupling. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. Eight signals are expected. The chemical shifts are heavily influenced by the substituents and C-F coupling.

| Predicted Chemical Shift (δ) | Multiplicity (due to C-F) | Assignment | Rationale |

| ~122 ppm | Quartet (q) | -CF₃ | JC-F ≈ 272 Hz. Typical for a CF₃ group attached to an aromatic ring.[3] |

| ~115 ppm | Singlet (s) | -C≡N | Characteristic chemical shift for a nitrile carbon.[4] |

| ~110 ppm | Quartet (q) | C6 | JC-F ≈ 35 Hz. Carbon directly attached to the CF₃ group.[3] |

| ~149 ppm | Singlet (s) | C2 | Carbon directly attached to the NO₂ group. |

| ~136 ppm | Singlet (s) | C4 | Aromatic CH carbon. |

| ~133 ppm | Singlet (s) | C5 | Aromatic CH carbon. |

| ~130 ppm | Singlet (s) | C3 | Aromatic CH carbon. |

| ~118 ppm | Singlet (s) | C1 | Quaternary carbon attached to the nitrile group. |

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group. A single signal is expected.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |

| -60 to -63 ppm | Singlet (s) | -CF₃ | This range is characteristic for a CF₃ group on an electron-deficient aromatic ring. For example, 1-nitro-2-(trifluoromethyl)benzene shows a signal at -60.13 ppm, while 2-(trifluoromethyl)benzonitrile is at -62.05 ppm.[3][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups within the molecule.

Standard Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a solid sample, or by preparing a potassium bromide (KBr) pellet.

Interpretation of Key Vibrational Frequencies

The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2235 cm⁻¹ | Medium | C≡N stretch | Nitrile |

| ~1540 cm⁻¹ | Strong | Asymmetric N-O stretch | Nitro |

| ~1350 cm⁻¹ | Strong | Symmetric N-O stretch | Nitro |

| ~1310-1120 cm⁻¹ | Very Strong | C-F stretches | Trifluoromethyl |

| ~3100-3000 cm⁻¹ | Weak | Aromatic C-H stretch | Benzene Ring |

| ~1600, 1470 cm⁻¹ | Medium-Weak | Aromatic C=C stretch | Benzene Ring |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the molecular identity.

Standard Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) using an Electron Ionization (EI) source is recommended. This allows for the determination of the exact mass, confirming the elemental composition.

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) should be readily observable at an m/z corresponding to the molecular weight (216.12). The fragmentation is expected to proceed through the loss of the functional groups.

Caption: Plausible EI fragmentation pathway for this compound.

The primary fragmentation will likely involve the loss of the nitro group (NO₂, 46 Da) to yield a fragment at m/z 169. Subsequent loss of the nitrile group (CN, 26 Da) from this fragment would lead to an ion at m/z 144.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum is characterized by three downfield aromatic signals, while the ¹⁹F NMR provides a distinct singlet signature for the trifluoromethyl group. The IR spectrum confirms the presence of nitrile, nitro, and trifluoromethyl functionalities, and mass spectrometry validates the molecular weight and elemental composition. The predictive data and workflows presented in this guide provide a robust framework for researchers engaged in the synthesis and application of this versatile chemical intermediate, ensuring high confidence in its structural integrity and purity.

References

- MySkinRecipes. This compound.

- Supporting Information for scientific publication. (Provides NMR data for various trifluoromethylated and nitrated benzene derivatives).

- Achmem. This compound.

- University of California, Santa Barbara. 19F NMR Reference Standards.

- BenchChem. Spectroscopic and Physicochemical Analysis of 2,6-Dinitrobenzonitrile: A Technical Overview.

- BenchChem. Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.

Sources

safety and handling of 2-Nitro-6-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Safe Handling of 2-Nitro-6-(trifluoromethyl)benzonitrile

Introduction: Understanding the Molecule

This compound (CAS No. 1227581-80-7) is a highly functionalized aromatic compound, valuable as an intermediate in the synthesis of complex molecules for agricultural and pharmaceutical applications.[1] Its molecular structure, featuring a nitrile (-CN), a nitro group (-NO₂), and a trifluoromethyl (-CF₃) group, imparts significant chemical reactivity.[1] This reactivity, while synthetically useful, also necessitates a comprehensive understanding of its potential hazards to ensure safe handling in a research and development setting. The electron-withdrawing nature of all three functional groups influences the molecule's stability and interactions.[2]